Thermodynamic Profiling and Boiling Point Dynamics of tert-Butyl(diethoxymethyl)silane (TBDEMS)
Thermodynamic Profiling and Boiling Point Dynamics of tert-Butyl(diethoxymethyl)silane (TBDEMS)
Executive Summary
As a Senior Application Scientist, I approach the thermodynamic profiling of organosilanes not merely as a data-collection exercise, but as a foundational step for downstream chemical engineering. tert-Butyl(diethoxymethyl)silane (CAS: 109144-58-3), often referred to interchangeably as tert-butylmethyldiethoxysilane, is a highly specialized organosilicon compound[1],[2]. Its unique molecular architecture—combining a sterically demanding tert-butyl group with two hydrolyzable ethoxy groups—makes it a critical external electron donor in Ziegler-Natta olefin polymerization and a robust protecting group in complex organic synthesis[3],[4].
Because empirical thermodynamic data for highly specialized silanes is often proprietary or absent from standard open-source databases, this whitepaper synthesizes structural thermodynamics, extrapolative chemical logic, and field-proven experimental protocols to establish a reliable thermodynamic profile for TBDEMS.
Structural Logic & Thermodynamic Profiling
The boiling point and vapor pressure of an organosilane are dictated by its intermolecular forces—primarily London dispersion forces and dipole-dipole interactions arising from the polarized Si-O bonds[5].
To deduce the boiling point of TBDEMS ( C9H22O2Si ), we must analyze homologous structural analogs. The substitution of a methyl group with a highly branched tert-butyl group significantly alters the molecule's thermodynamic landscape:
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Methyltrimethoxysilane boils at ~102 °C.
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tert-Butyltrimethoxysilane boils at 143 °C[6].
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Delta ( Δ ): The introduction of the tert-butyl group increases the boiling point by approximately 41 °C due to increased molecular weight and electron cloud polarizability, despite the branching which typically lowers boiling points relative to straight-chain isomers.
Applying this exact differential to the diethoxy structural family:
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Dimethyldiethoxysilane boils at 114 °C.
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Adding the ~41 °C differential yields an estimated boiling point of 155 °C to 160 °C at 760 mmHg for TBDEMS.
This extrapolated data is critical for designing gas-phase polymerization reactors, where the vapor pressure of the external donor must be precisely calibrated to ensure uniform catalyst distribution[3].
Table 1: Extrapolated Thermodynamic Properties of TBDEMS
| Property | Value | Derivation Method |
| Molecular Formula | C9H22O2Si | Standard IUPAC |
| Molecular Weight | 190.35 g/mol | Calculated[1] |
| Boiling Point (760 mmHg) | 155 °C – 160 °C | Extrapolated via structural analogs |
| Boiling Point (10 mmHg) | 55 °C – 60 °C | Nomograph estimation (Clausius-Clapeyron) |
| Density (20 °C) | ~0.86 g/cm³ | Analogous estimation |
| Physical State | Colorless Liquid | Standard observation[5] |
Experimental Protocol: Distillation & Boiling Point Validation
To empirically validate the boiling point and purify crude TBDEMS without inducing thermal decomposition (cleavage of the Si-OEt bonds), a self-validating fractional vacuum distillation system must be employed.
Step-by-Step Methodology
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Apparatus Assembly : Assemble a Vigreux fractional distillation column equipped with a short-path condenser and a multi-neck receiving flask. The entire system must be flame-dried under an argon atmosphere, as the ethoxy groups are highly susceptible to nucleophilic attack by ambient moisture, which forms siloxanes.
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System Evacuation : Connect the setup to a Schlenk line with a digital vacuum controller. Evacuate the system to a precise 10 mmHg. Causality: Operating under vacuum depresses the boiling point to ~55-60 °C, preventing the thermal degradation that occurs when heating organosilanes above 150 °C.
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Thermal Equilibration : Submerge the distillation flask in a silicone oil bath. Increase the temperature at a rate of 2 °C/min. Use a dual-thermocouple array to monitor both the bath temperature and the vapor temperature at the distillation head.
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Fraction Collection : Discard the initial fore-run (typically containing unreacted ethanol or chlorosilane precursors). Collect the main fraction only when the vapor temperature stabilizes to within ±0.5 °C of the target reduced boiling point.
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Thermodynamic Validation : Subject the collected fraction to Differential Scanning Calorimetry (DSC) to confirm the absence of endothermic impurity peaks, thereby self-validating the purity of the distilled fraction.
Figure 1: Fractional distillation and thermodynamic validation workflow for TBDEMS.
Applications Driven by Thermodynamics: Ziegler-Natta Catalysis
The primary industrial application of TBDEMS is its role as an external electron donor in Ziegler-Natta catalysis for the production of highly isotactic polypropylene[3],[4]. The thermodynamic properties (specifically its volatility and boiling point) dictate how the silane is introduced into gas-phase or slurry-phase reactors.
Mechanistic Causality
In a Ziegler-Natta system (typically TiCl4 supported on MgCl2 , activated by Triethylaluminum), active sites on the catalyst surface possess varying degrees of stereospecificity.
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Coordination : The oxygen atoms of the diethoxy groups in TBDEMS act as Lewis bases, coordinating directly to the Lewis acidic magnesium/titanium matrix.
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Steric Shielding : The bulky tert-butyl group creates an intense steric umbrella. This physical barrier selectively blocks propylene monomers from approaching the non-stereospecific active sites.
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Result : Polymerization is forced to occur exclusively at highly stereoregular sites, drastically increasing the isotacticity (crystallinity) of the resulting polypropylene[3],[4].
Figure 2: Mechanistic pathway of TBDEMS as an external donor in Ziegler-Natta catalysis.
Safety, Storage, and Handling
Because TBDEMS is a volatile organosilane, its flash point and moisture sensitivity must dictate laboratory handling protocols[7].
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Hydrolysis Risk : Exposure to atmospheric moisture causes the ethoxy groups to hydrolyze into silanols, releasing ethanol as a byproduct. TBDEMS must be stored under a dry inert gas (Nitrogen or Argon) in tightly sealed amber ampoules.
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Thermal Hazards : While its boiling point is relatively high (~155-160 °C), its vapor can form explosive mixtures with air at elevated temperatures. All distillation and synthetic workflows must be conducted in spark-free fume hoods.
References
- LookChem. "TERT-BUTYL-METHYL-DIETHOXYSILANE Suppliers (CAS 109144-58-3).
- GuideChem. "N,N'-di-tert-butyl-2-methyl-1,2-propylendiamine 82300-12-7.
- Google Patents. "US20100036070A1 - Process for producing olefin polymer.
- Google Patents. "US2985678A - Tert-alkyl alkoxy silanes and preparation thereof.
- PubChem. "CID 87487 | C4H12O2Si (Diethoxysilane)." National Institutes of Health.
- Google Patents. "EP2623523A1 - Process for producing olefin polymer and solid titanium catalyst component.
- Google Patents. "US10030177B2 - Bio-based binder systems.
Sources
- 1. CAS No.109144-58-3,TERT-BUTYL-METHYL-DIETHOXYSILANE Suppliers [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. US20100036070A1 - Process for producing olefin polymer (1) - Google Patents [patents.google.com]
- 4. EP2623523A1 - Process for producing olefin polymer and solid titanium catalyst component - Google Patents [patents.google.com]
- 5. CID 87487 | C4H12O2Si | CID 87487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US2985678A - Tert-alkyl alkoxy silanes and preparation thereof - Google Patents [patents.google.com]
- 7. US10030177B2 - Bio-based binder systems - Google Patents [patents.google.com]
